Clomipramine hydrochloride impurity G is a pharmaceutical compound classified as an impurity associated with clomipramine hydrochloride, a tricyclic antidepressant. This impurity is represented chemically as 3-chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine. Its presence in pharmaceutical formulations can affect the quality and efficacy of the final product, necessitating its characterization and quantification during drug development and quality control processes.
Clomipramine hydrochloride impurity G is derived from the synthesis of clomipramine hydrochloride, which is primarily used for treating depression and obsessive-compulsive disorder. The impurity is classified under pharmaceutical impurities, specifically those that may arise during the synthesis or degradation of clomipramine hydrochloride. It is cataloged under various identifiers, including the CAS number 1425793-87-8, and is recognized in pharmaceutical standards for quality assurance .
The synthesis of clomipramine hydrochloride impurity G typically involves chemical reactions that generate various byproducts. The methods used can include:
The synthesis may involve multiple steps, including:
The compound exhibits specific spectral data that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity.
Clomipramine hydrochloride impurity G can participate in various chemical reactions, including:
The reactivity of this impurity can lead to further transformations, which may either stabilize or destabilize its structure depending on environmental conditions such as pH and temperature.
Clomipramine hydrochloride itself functions primarily as a serotonin-norepinephrine reuptake inhibitor. While the exact mechanism of action for clomipramine hydrochloride impurity G remains less understood, impurities in general may influence the pharmacokinetics and pharmacodynamics of the parent compound by altering absorption rates or receptor binding affinities.
Clomipramine hydrochloride impurity G primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing. Its analysis ensures that clomipramine hydrochloride formulations meet regulatory standards for purity and potency. Additionally, understanding this impurity aids in optimizing synthesis routes for clomipramine hydrochloride to minimize unwanted byproducts during production processes .
Clomipramine HCl EP Impurity G (CAS No. 1425793-87-8) is a structurally defined organic compound classified as a process-related impurity in clomipramine hydrochloride, a tricyclic antidepressant medication used primarily for obsessive-compulsive disorder and major depressive disorder [1] [8]. This impurity bears the systematic IUPAC name 3-chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine, with alternative chemical designations including N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine and 3-Chloro-10,11-dihydro-5-(2-propen-1-yl)-5H-dibenz[b,f]azepine [1] [2] [4]. The compound has a molecular formula of C₁₇H₁₆ClN and a molecular weight of 269.77 g/mol [1] [3] [8].
In pharmaceutical chemistry, Impurity G serves as a critical quality indicator during clomipramine hydrochloride manufacturing. Its detection and quantification are essential for assessing synthesis pathway efficiency, purification process effectiveness, and final drug product stability [2] [6]. As a recognized impurity in the European Pharmacopoeia (EP) monographs, it falls under the category of "qualified impurities" – substances with established analytical methods and acceptable concentration limits based on rigorous toxicological assessments [8]. The compound typically manifests as a synthetic intermediate or degradation product, forming during the alkylation step of clomipramine synthesis or through decomposition pathways under specific storage conditions [4].
Clomipramine HCl EP Impurity G belongs to the chemical subclass of dibenzo[b,f]azepines, sharing the tricyclic ring system characteristic of tricyclic antidepressants but differing in its side chain configuration. Structurally, it maintains the 10,11-dihydro-5H-dibenzo[b,f]azepine core featuring a chlorine substituent at the 3-position, identical to the parent drug clomipramine hydrochloride [1] [4] [8]. The critical structural distinction lies in the nitrogen substitution pattern: while clomipramine contains a 3-(dimethylamino)propyl side chain attached to the azepine nitrogen, Impurity G possesses a simpler allyl (prop-2-en-1-yl) group at this position [4] [8].
This structural modification significantly impacts the molecule's pharmacological properties. The allyl group introduces potential sites for metabolic oxidation while eliminating the tertiary amine functionality essential for salt formation (hydrochloride) and neurotransmitter transporter interactions. Consequently, Impurity G lacks the serotonin reuptake inhibition potency characteristic of clomipramine, rendering it pharmacologically inactive at therapeutic targets [4]. Chemically, the allyl group confers distinct properties including increased hydrophobicity (predicted LogP = 5.4) compared to clomipramine, influencing its chromatographic behavior in reverse-phase HPLC methods [4] [8]. The structural differences are further highlighted in the table comparing related compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7